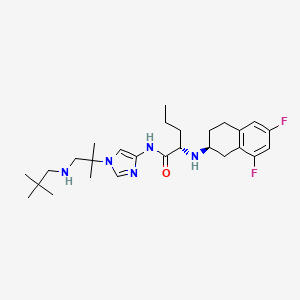
QD-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QD-1 is a antiproliferative, selectively binding to plec-1
Wissenschaftliche Forschungsanwendungen
Biomedical Imaging and Bioimaging
Quantum dots (QDs) have become significant in the field of biomedical imaging due to their unique optical properties. They are highly fluorescent, stable, and can be tuned for specific applications. QDs are employed in various imaging techniques, offering enhanced capabilities compared to traditional fluorophores. These include applications in cellular labeling, deep-tissue imaging, and fluorescence resonance energy transfer donors (Medintz et al., 2005), (Arya et al., 2005).
Drug Delivery and Nanomedicine
QDs are explored in nanomedicine for drug delivery and diagnostics. Their ability to conjugate with biomolecules allows for targeted drug delivery. The size, surface charge, and material composition of QDs influence their biocompatibility, making them suitable for specific medical applications (Yao et al., 2018), (Zrazhevskiy et al., 2010).
Nanotechnology and Sensor Applications
QDs are integral in nanotechnology, especially in sensor development. They have been utilized in gas sensors due to their high sensitivity and stability. The unique properties of QDs, like size-dependent optical properties and high quantum yield, make them ideal for such applications (Luz et al., 2015).
Molecular Biology and Genetics
In molecular biology, QDs have been used for labeling and tracking DNA and other biomolecules. They enable the visualization and study of molecular processes in real-time, contributing significantly to genetic research (He et al., 2011).
Eigenschaften
Produktname |
QD-1 |
|---|---|
Molekularformel |
C21H13N3O3 |
Molekulargewicht |
355.353 |
IUPAC-Name |
6-(4-Benzoyl-phenylamino)-quinazoline-5,8-dione |
InChI |
InChI=1S/C21H13N3O3/c25-18-10-17(21(27)16-11-22-12-23-19(16)18)24-15-8-6-14(7-9-15)20(26)13-4-2-1-3-5-13/h1-12,24H |
InChI-Schlüssel |
PHAAGLFDGHGORP-UHFFFAOYSA-N |
SMILES |
O=C(C(NC1=CC=C(C(C2=CC=CC=C2)=O)C=C1)=C3)C4=CN=CN=C4C3=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
QD-1; QD 1; QD1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(Diethylamino)propyl)-2-(5,9-dimethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetamide](/img/structure/B1193381.png)
